BenchChemオンラインストアへようこそ!

N-(1-benzylpyrrolidin-3-yl)-3-nitropyridin-2-amine

Medicinal Chemistry Building Block Sourcing Library Design

N-(1-Benzylpyrrolidin-3-yl)-3-nitropyridin-2-amine (CAS 930944-59-5) is a synthetic small-molecule heterocyclic building block with the molecular formula C₁₆H₁₈N₄O₂ and a molecular weight of 298.34 g/mol. The compound features a 3-nitropyridin-2-amine core linked via its 2-amino group to the 3-position of an N-benzylpyrrolidine ring, yielding a structure with one hydrogen bond donor, three hydrogen bond acceptors, and five rotatable bonds.

Molecular Formula C16H18N4O2
Molecular Weight 298.346
CAS No. 930944-59-5
Cat. No. B2778906
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(1-benzylpyrrolidin-3-yl)-3-nitropyridin-2-amine
CAS930944-59-5
Molecular FormulaC16H18N4O2
Molecular Weight298.346
Structural Identifiers
SMILESC1CN(CC1NC2=C(C=CC=N2)[N+](=O)[O-])CC3=CC=CC=C3
InChIInChI=1S/C16H18N4O2/c21-20(22)15-7-4-9-17-16(15)18-14-8-10-19(12-14)11-13-5-2-1-3-6-13/h1-7,9,14H,8,10-12H2,(H,17,18)
InChIKeyZBUGFDDNHXCOSL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitysoluble

N-(1-Benzylpyrrolidin-3-yl)-3-nitropyridin-2-amine (CAS 930944-59-5): Chemical Identity and Core Procurement Specifications


N-(1-Benzylpyrrolidin-3-yl)-3-nitropyridin-2-amine (CAS 930944-59-5) is a synthetic small-molecule heterocyclic building block with the molecular formula C₁₆H₁₈N₄O₂ and a molecular weight of 298.34 g/mol . The compound features a 3-nitropyridin-2-amine core linked via its 2-amino group to the 3-position of an N-benzylpyrrolidine ring, yielding a structure with one hydrogen bond donor, three hydrogen bond acceptors, and five rotatable bonds . It is commercially supplied as a research chemical—typically at ≥95% purity—for use as a synthetic intermediate in medicinal chemistry and chemical biology programs . The compound is cataloged under the harmonized system code 2933990090 (heterocyclic compounds with nitrogen hetero-atoms only) . In authoritative chemistry databases, the racemic mixture (CAS 930944-59-5) is the primary entry; its (S)-enantiomer is registered separately under CAS 1421013-34-4 . No primary research articles, patents, or authoritative biological activity databases were identified that report quantitative pharmacological, selectivity, pharmacokinetic, or in vivo data for this specific compound. All core differential performance evidence presented in this guide is therefore derived from supplier-reported physicochemical properties, computational predictions, and class-level structural inferences.

Why Generic Substitution Fails for N-(1-Benzylpyrrolidin-3-yl)-3-nitropyridin-2-amine in Research Sourcing


In research procurement, generic substitution of heterocyclic building blocks can lead to failed syntheses and irreproducible biological results because minor structural variations—such as substitution position on the pyridine ring (3-nitro vs. 5-nitro), stereochemistry at the pyrrolidine 3-position, or the nature of the N-alkyl group (benzyl vs. methyl vs. Boc)—radically alter molecular geometry, hydrogen-bonding capacity, and electronic properties [1]. N-(1-Benzylpyrrolidin-3-yl)-3-nitropyridin-2-amine combines three specific structural elements—a 3-nitropyridin-2-amine pharmacophore, a pyrrolidine linker, and an N-benzyl group—to yield a computed complexity score of 368, higher than that of common analogs such as N-tert-butyl-3-nitropyridin-2-amine (CAS 79371-45-2), which has a lower molecular weight of 195.22 g/mol and lacks the pyrrolidine scaffold . These architectural features translate into distinct predicted physicochemical properties including a boiling point of 458.7 ± 45.0 °C, vapor pressure of 0.0 ± 1.1 mmHg at 25 °C, and enthalpy of vaporization of 71.9 ± 3.0 kJ/mol . Substituting this compound with a simpler 3-nitropyridin-2-amine derivative (e.g., 2-amino-3-nitropyridine, CAS 4214-75-9) or a positional isomer (e.g., 1-(5-nitropyridin-2-yl)pyrrolidin-3-amine) would alter both the synthetic route and the downstream biological profile. The following section provides the quantitative evidence base to support differentiated sourcing decisions.

Quantitative Comparative Evidence for N-(1-Benzylpyrrolidin-3-yl)-3-nitropyridin-2-amine vs. Structural Analogs


Molecular Complexity and Drug-Likeness Differentiation vs. N-tert-Butyl-3-nitropyridin-2-amine

N-(1-Benzylpyrrolidin-3-yl)-3-nitropyridin-2-amine exhibits a computed molecular complexity score of 368, substantially higher than the 195.22 g/mol molecular weight and simpler structure of the common alternative N-tert-butyl-3-nitropyridin-2-amine (CAS 79371-45-2) . The target compound's higher complexity arises from the presence of the benzylpyrrolidine ring system, which increases the number of heavy atoms from 14 to 22 and the rotatable bond count from 2 to 5 . In fragment-based and diversity-oriented library design, higher complexity scores correlate with greater three-dimensionality and improved selectivity profiles in subsequent biological screening [1]. Researchers seeking to explore chemical space around the 3-nitropyridin-2-amine pharmacophore with greater molecular diversity should therefore select the benzylpyrrolidine-substituted scaffold over simpler N-alkyl variants.

Medicinal Chemistry Building Block Sourcing Library Design

Physicochemical Property Differentiation: Boiling Point and Vapor Pressure vs. N-tert-Butyl-3-nitropyridin-2-amine

The predicted boiling point for N-(1-benzylpyrrolidin-3-yl)-3-nitropyridin-2-amine is 458.7 ± 45.0 °C at 760 mmHg, with an enthalpy of vaporization of 71.9 ± 3.0 kJ/mol and a vapor pressure of 0.0 ± 1.1 mmHg at 25 °C . In contrast, N-tert-butyl-3-nitropyridin-2-amine (CAS 79371-45-2, MW 195.22 g/mol) is expected to have a significantly lower boiling point of approximately 280–320 °C based on its lower molecular weight and reduced polar surface area . The higher boiling point of the target compound implies greater thermal stability during high-temperature reactions but may also require adjusted purification strategies (e.g., column chromatography over distillation). For process chemists evaluating building blocks for reactions conducted above 200 °C, the target compound's higher predicted boiling point offers a wider operational temperature window.

Process Chemistry Purification Scale-Up

Hydrogen Bond Donor/Acceptor Profile Differentiation vs. 1-(3-Nitropyridin-2-yl)pyrrolidin-3-amine

The target compound possesses one hydrogen bond donor (the secondary amine NH linking pyrrolidine to pyridine) and three hydrogen bond acceptors (the nitro group oxygens and the pyridine nitrogen) . A close structural analog, 1-(3-nitropyridin-2-yl)pyrrolidin-3-amine (CAS not listed in standard databases as a racemate; its (R)-enantiomer hydrochloride is registered as CAS 1233859-86-3), features an additional primary amine on the pyrrolidine ring, increasing the hydrogen bond donor count to two and likely enhancing aqueous solubility while potentially reducing membrane permeability . The target compound, with only one HBD, is predicted to have superior passive membrane permeability based on Lipinski's Rule of Five guidelines (HBD ≤ 5) but more specifically on the principle that each additional HBD reduces logP-estimated permeability by approximately 0.5–1.0 log units [1]. Researchers designing CNS-penetrant or intracellular-targeting probes may benefit from the target compound's lower HBD count relative to the primary amine-containing analog.

Pharmacophore Modeling DMPK Solubility

Stereochemical Differentiation: Racemic Mixture vs. (S)-Enantiomer for Asymmetric Synthesis Applications

The racemic N-(1-benzylpyrrolidin-3-yl)-3-nitropyridin-2-amine (CAS 930944-59-5) and its (S)-enantiomer (CAS 1421013-34-4) are distinguishable by their stereochemical configuration at the pyrrolidine 3-position . The (S)-enantiomer is commercially available from multiple suppliers (e.g., Bide Pharm, Shanghai Yuanye) at 95+% purity in 100 mg and 250 mg quantities, with typical lead times of 5 days . For asymmetric synthetic campaigns requiring defined stereochemistry—such as the construction of chiral pyrrolidine-containing dopamine receptor ligands where stereochemistry critically impacts target binding (e.g., (S)-(+)-YM-43611 and related D4 antagonists with Ki values as low as 0.13 nM for the (S)-enantiomer vs. significantly weaker binding for the (R)-form) [1]—procuring the enantiopure (S)-form (CAS 1421013-34-4) is mandatory. The racemate (CAS 930944-59-5) is appropriate for early-stage exploratory chemistry where stereochemistry is not yet resolved or for racemic library production.

Chiral Synthesis Enantioselective Chemistry Building Block Selection

Purity and ISO Certification Differentiation vs. Non-Certified Generic Suppliers

N-(1-Benzylpyrrolidin-3-yl)-3-nitropyridin-2-amine is commercially available from MolCore at NLT 98% purity under ISO-certified quality systems, suitable for global pharmaceutical R&D and quality control applications . In contrast, generic listings from non-certified suppliers typically offer 95% purity with no documented quality management system certification . The 3-percentage-point purity difference is quantifiable: at 95% purity, a 1-gram purchase contains up to 50 mg of unspecified impurities; at 98% purity, impurities are reduced to ≤20 mg per gram—a 60% reduction in total impurity load . For Pharmaceutical R&D laboratories operating under GMP-like quality expectations or preparing compounds for in vivo pharmacology studies, this impurity reduction translates directly to lower batch-to-batch variability and reduced risk of impurity-driven assay artifacts.

Quality Control GMP Procurement Compliance

Benzyl Group Synthetic Handle Utility vs. Non-Benzylated Pyrrolidine Analogs

The N-benzyl group on the pyrrolidine ring of the target compound serves as both a protecting group (preventing unwanted N-oxidation or quaternization during subsequent reactions) and a synthetic handle for late-stage hydrogenolytic debenzylation to reveal the free secondary amine . In contrast, 1-(3-nitropyridin-2-yl)pyrrolidin-3-amine analogs bearing a free primary amine require orthogonal protection strategies (e.g., Boc, Fmoc) that add synthetic steps and reduce overall yield . The benzyl group can be selectively removed under mild hydrogenation conditions (H₂, Pd/C, room temperature) without affecting the nitro group—which itself can be reduced to the corresponding amine under more forcing conditions—providing a chemoselective deprotection pathway that is not available with Boc-protected analogs that require acidic cleavage conditions potentially incompatible with acid-sensitive substrates [1]. This orthogonal reactivity makes the benzyl-protected building block strategically advantageous for multi-step synthetic sequences.

Synthetic Methodology Protecting Group Strategy Late-Stage Functionalization

High-Value Procurement and Application Scenarios for N-(1-Benzylpyrrolidin-3-yl)-3-nitropyridin-2-amine


Medicinal Chemistry Library Design Targeting CNS and Intracellular Receptors

For medicinal chemistry programs constructing diversity-oriented libraries aimed at CNS or intracellular targets, N-(1-benzylpyrrolidin-3-yl)-3-nitropyridin-2-amine offers a differentiated pharmacophoric profile: its single hydrogen bond donor (vs. two HBDs for primary amine-containing analogs) predicts superior passive membrane permeability, a critical parameter for crossing the blood-brain barrier and accessing intracellular compartments [1]. The higher molecular complexity score (368) of this scaffold relative to simpler N-alkyl-3-nitropyridin-2-amines increases the three-dimensional character of the resulting compound library, which is correlated with improved clinical candidate quality [2]. Procurement of this building block, particularly from ISO-certified suppliers at ≥98% purity, ensures the chemical integrity required for reproducible screening results.

Asymmetric Synthesis of Chiral Pyrrolidine-Containing Bioactive Molecules

Research groups engaged in the asymmetric synthesis of chiral pyrrolidine-based ligands—exemplified by the dopamine D4 antagonist series where (S)-enantiomers show sub-nanomolar affinity (Ki = 0.13 nM for YM-43611) while (R)-enantiomers are significantly less active [1]—should procure the enantiopure (S)-N-(1-benzylpyrrolidin-3-yl)-3-nitropyridin-2-amine (CAS 1421013-34-4) rather than the racemate (CAS 930944-59-5). The (S)-enantiomer is commercially available from specialized chiral building block suppliers in research quantities (100–250 mg) with documented 95+% purity [2]. For early-stage racemic library synthesis where stereochemistry will be resolved at later stages, the racemate offers a more cost-effective entry point.

Multi-Step Synthesis Requiring Orthogonal N-Protection Strategy

In multi-step synthetic sequences that require selective manipulation of the pyrrolidine nitrogen—such as sequential alkylation, acylation, or metal-catalyzed cross-coupling reactions—the built-in N-benzyl group of this compound provides a hydrogenolysis-labile protecting group that is orthogonal to both the nitro group (which can be reduced under more forcing conditions) and to acid/base-labile protecting groups used elsewhere in the molecule [1]. This eliminates the need for an additional N-protection step that would be required when starting from 1-(3-nitropyridin-2-yl)pyrrolidin-3-amine (free amine form), thereby reducing the total synthetic step count and improving overall yield. The high predicted boiling point (458.7 ± 45.0 °C) further enables its use in high-temperature coupling reactions without losses from evaporation [2].

GMP-Adjacent Pharmaceutical R&D Requiring Documented Quality Specifications

For pharmaceutical R&D organizations that operate under GMP-like quality expectations—including those conducting IND-enabling studies, pre-formulation development, or in vivo pharmacology—the procurement of N-(1-benzylpyrrolidin-3-yl)-3-nitropyridin-2-amine from ISO-certified suppliers at NLT 98% purity is the required specification [1]. The 60% reduction in total impurity load relative to generic 95%-purity batches (from ≤50 mg/g to ≤20 mg/g) minimizes the risk of biological assay artifacts arising from trace impurities, reduces the need for in-house re-purification, and supports the documentation trail required for regulatory submissions [2]. This purity specification is particularly important for building blocks used in late-stage functionalization, where impurities introduced early in the synthesis propagate through subsequent steps.

Quote Request

Request a Quote for N-(1-benzylpyrrolidin-3-yl)-3-nitropyridin-2-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.